molecular formula C19H17BrN2O2S2 B12189984 N-(4-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methylthio}phenyl)acetamid e

N-(4-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methylthio}phenyl)acetamid e

Cat. No.: B12189984
M. Wt: 449.4 g/mol
InChI Key: XNCRGGOCJGBBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methylthio}phenyl)acetamide is a complex organic compound that features a thiazole ring, a brominated methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methylthio}phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 5-bromo-2-methoxybenzaldehyde in the presence of a suitable catalyst.

    Thioether Formation: The thiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is acylated with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The brominated methoxyphenyl group can be reduced to remove the bromine atom.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated methoxyphenyl derivatives.

    Substitution: Azido or cyano derivatives of the methoxyphenyl group.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methylthio}phenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The brominated methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the acetamide group can facilitate its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-bromoacetamide: Similar structure but lacks the thiazole ring.

    2-(5-bromo-2-methoxyphenyl)-1,3-thiazole: Similar structure but lacks the acetamide group.

Uniqueness

N-(4-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methylthio}phenyl)acetamide is unique due to the combination of its thiazole ring, brominated methoxyphenyl group, and acetamide moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C19H17BrN2O2S2

Molecular Weight

449.4 g/mol

IUPAC Name

N-[4-[[2-(5-bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methylsulfanyl]phenyl]acetamide

InChI

InChI=1S/C19H17BrN2O2S2/c1-12(23)21-14-4-6-16(7-5-14)25-10-15-11-26-19(22-15)17-9-13(20)3-8-18(17)24-2/h3-9,11H,10H2,1-2H3,(H,21,23)

InChI Key

XNCRGGOCJGBBLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC2=CSC(=N2)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.